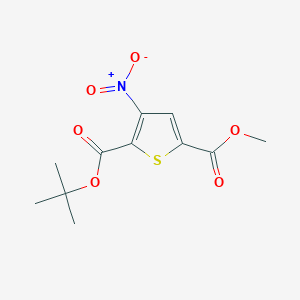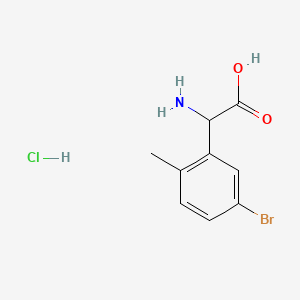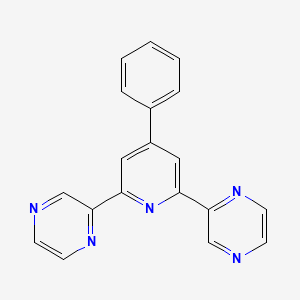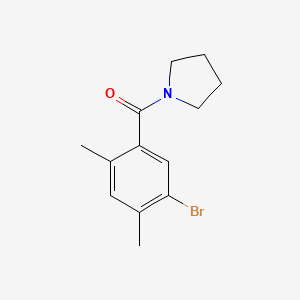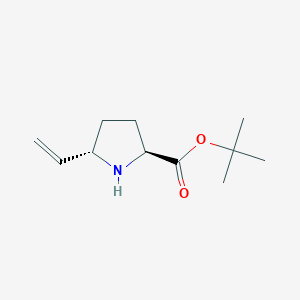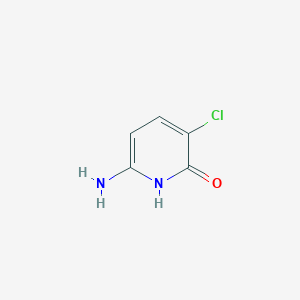
6-Amino-3-chloropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-chloropyridin-2-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves nitration, amination, and subsequent nitration reactions, followed by reacting with nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods often use cost-effective reagents and conditions to ensure high yield and purity. For example, the use of pyridine-N-oxides can facilitate the production of chloropyridines in high yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as ammonia or sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce aminopyridines .
Aplicaciones Científicas De Investigación
6-Amino-3-chloropyridin-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antibiotics and antifungals.
Industry: It is employed in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Amino-3-chloropyridin-2-OL include:
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized in the development of metal complexes and other chemical intermediates.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and other high-value products .
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
6-amino-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9) |
Clave InChI |
RJLKJMUQRIPLTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)



![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
